2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Description
The compound “2-(1-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. These include a triazole ring, a pyrrolidine ring, a biphenyl group, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two rings, leading to different conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The triazole ring is generally quite stable but can participate in reactions with electrophiles or nucleophiles under certain conditions. The chloro group on the biphenyl could potentially be substituted with other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in water .Safety and Hazards
Properties
IUPAC Name |
2-[1-[4-(3-chlorophenyl)phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-16-3-1-2-15(12-16)14-4-6-18(7-5-14)26(24,25)22-11-8-17(13-22)23-20-9-10-21-23/h1-7,9-10,12,17H,8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLJRHLNJZISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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